molecular formula C10H11NO B2641644 N-(2-methylphenyl)prop-2-enamide CAS No. 17090-19-6

N-(2-methylphenyl)prop-2-enamide

Cat. No.: B2641644
CAS No.: 17090-19-6
M. Wt: 161.204
InChI Key: RULNGIPWAOXQFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-methylphenyl)prop-2-enamide can be synthesized through various synthetic routes. One common method involves the reaction of 2-methylphenylamine with acryloyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-(2-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed:

Scientific Research Applications

N-(2-methylphenyl)prop-2-enamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

N-(2-methylphenyl)prop-2-enamide can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties.

Properties

IUPAC Name

N-(2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-3-10(12)11-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULNGIPWAOXQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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